molecular formula C15H14O4S B1359370 5-(1,3-Dioxolan-2-YL)-2-(2-methoxybenzoyl)thiophene CAS No. 898773-08-5

5-(1,3-Dioxolan-2-YL)-2-(2-methoxybenzoyl)thiophene

Cat. No.: B1359370
CAS No.: 898773-08-5
M. Wt: 290.3 g/mol
InChI Key: OEKBIAMKKAQESI-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-YL)-2-(2-methoxybenzoyl)thiophene is an organic compound that features a thiophene ring substituted with a dioxolane and a methoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-(2-methoxybenzoyl)thiophene typically involves the following steps:

    Formation of the Dioxolane Ring: This can be achieved by reacting an appropriate diol with an aldehyde or ketone under acidic conditions.

    Thiophene Ring Formation: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone.

    Substitution Reactions: The methoxybenzoyl group can be introduced through Friedel-Crafts acylation using methoxybenzoyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the methoxybenzoyl moiety.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Lewis acids such as aluminum chloride (AlCl3) for Friedel-Crafts reactions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohols or hydrocarbons, depending on the reduction target.

    Substitution: Various substituted thiophenes with different functional groups.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Materials Science:

Biology and Medicine

    Pharmaceuticals: Potential use as a building block for drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.

Industry

    Chemical Industry: Used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action for compounds like 5-(1,3-Dioxolan-2-YL)-2-(2-methoxybenzoyl)thiophene would depend on its specific application. For instance, in pharmaceuticals, it might interact with specific enzymes or receptors, modulating biological pathways. In materials science, its electronic properties would be of primary interest.

Comparison with Similar Compounds

Similar Compounds

    2-Acetylthiophene: Similar in structure but lacks the dioxolane ring.

    5-(2-Furyl)-2-(2-methoxybenzoyl)thiophene: Similar but with a furan ring instead of a dioxolane ring.

Uniqueness

5-(1,3-Dioxolan-2-YL)-2-(2-methoxybenzoyl)thiophene is unique due to the presence of both a dioxolane ring and a methoxybenzoyl group, which can impart distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(2-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4S/c1-17-11-5-3-2-4-10(11)14(16)12-6-7-13(20-12)15-18-8-9-19-15/h2-7,15H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKBIAMKKAQESI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC=C(S2)C3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641919
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898773-08-5
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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